molecular formula C18H22N2O6S B305121 N-(2-METHOXYPHENYL)-2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(2-METHOXYPHENYL)-2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B305121
M. Wt: 394.4 g/mol
InChI Key: GCRFFYQAEYUAIK-UHFFFAOYSA-N
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Description

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide is a complex organic compound with the molecular formula C18H22N2O6S and a molecular weight of 394.44208 g/mol . This compound is characterized by the presence of methoxy groups, a sulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with methylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2-methoxyphenylacetic acid under specific conditions to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of advanced techniques like continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide include:

The uniqueness of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H22N2O6S/c1-20(12-18(21)19-14-7-5-6-8-15(14)25-3)27(22,23)17-11-13(24-2)9-10-16(17)26-4/h5-11H,12H2,1-4H3,(H,19,21)

InChI Key

GCRFFYQAEYUAIK-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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